1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine
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Description
1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In
Safety And Hazards
While I couldn’t find specific safety and hazard information for “1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine”, it’s important to note that all chemicals should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) or similar documentation for specific safety information.
Future Directions
The development of new drugs that overcome the AMR problems is necessary1. In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs1. There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases1. So, there is a great importance of heterocyclic ring containing drugs1. In heterocyclic chemistry, imidazole containing moiety occupied a unique position1.
properties
IUPAC Name |
1-[(5-nitropyrazol-1-yl)methyl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-2-5-13-6-8-14(9-7-13)10-15-11(16(17)18)3-4-12-15/h1,3-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUNGSPENKNJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CN2C(=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine |
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